

Application Notes and Protocols for Assessing Flovagatran Efficacy Using Cell-Based Assays

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Compound of Interest

Compound Name: Flovagatran

Cat. No.: B1672847

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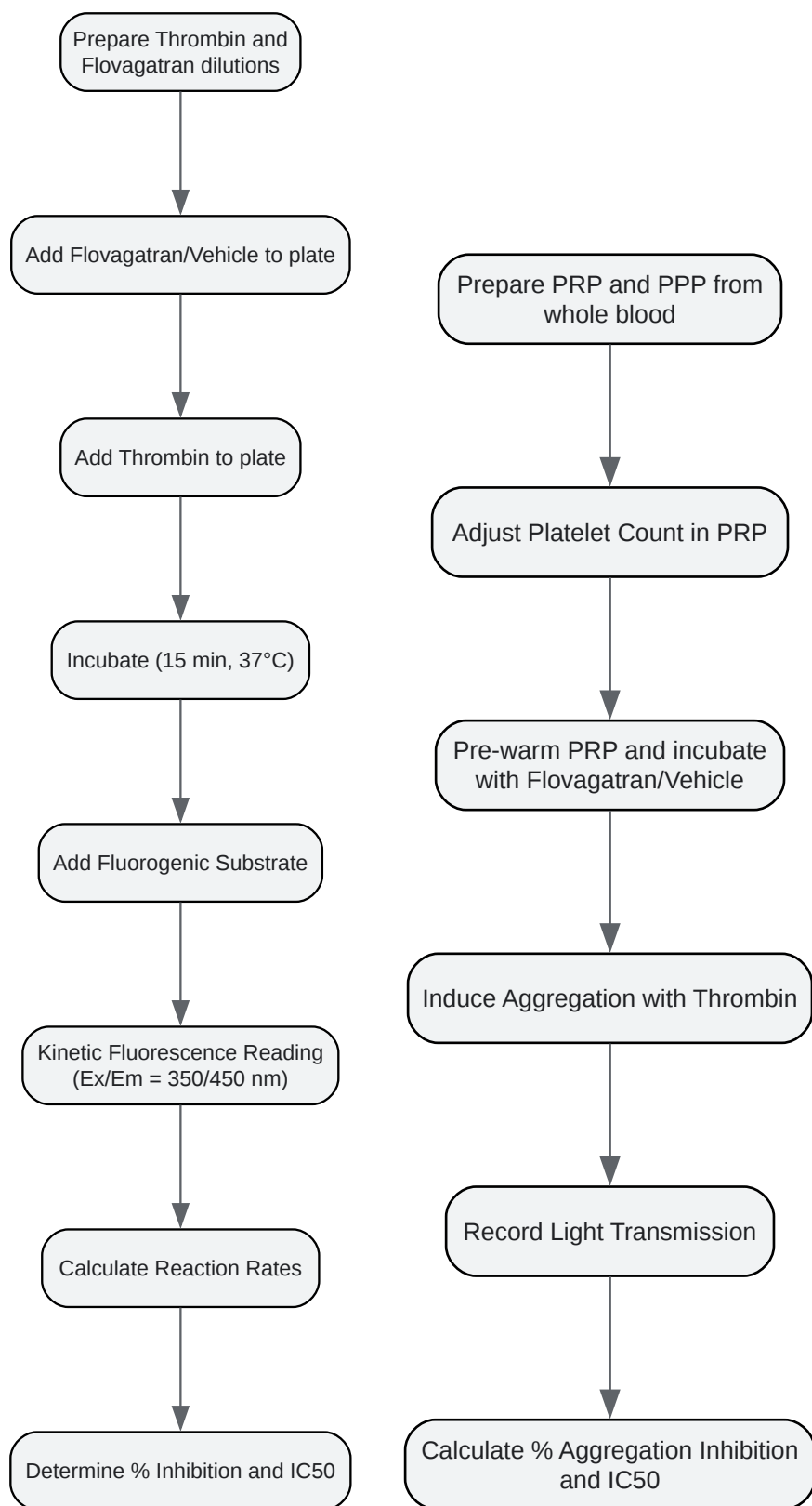
For Researchers, Scientists, and Drug Development Professionals

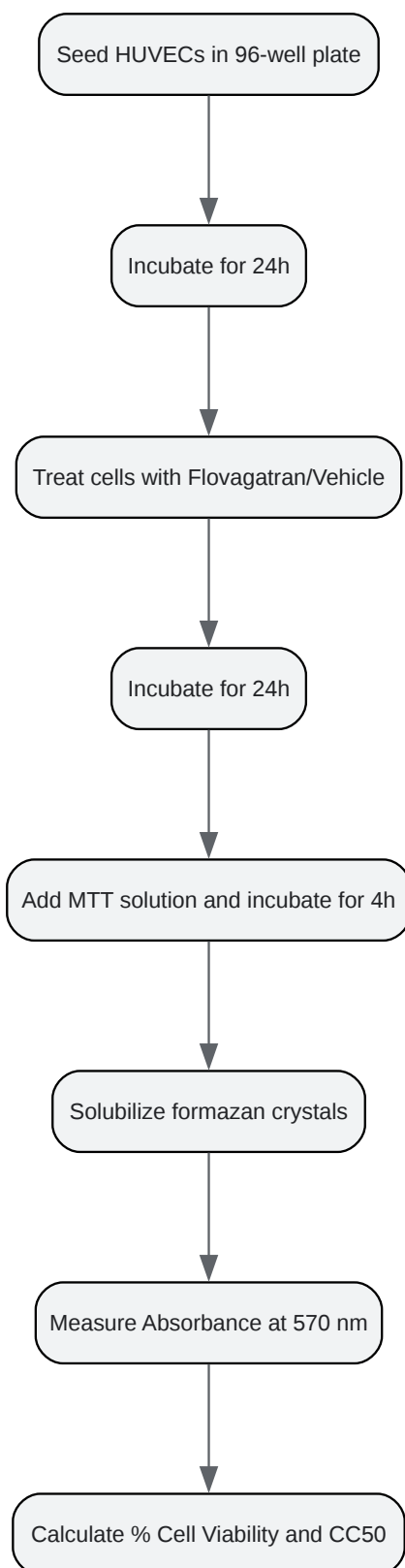
Introduction

Flovagatran (TGN 255) is a potent and reversible direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[1] By directly binding to the active site of thrombin, **Flovagatran** effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[2][3][4] These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of **Flovagatran**. The described assays—a thrombin activity assay, a platelet aggregation assay, and a cytotoxicity assay—are fundamental for characterizing the anticoagulant and potential off-target effects of this compound.

Mechanism of Action: Direct Thrombin Inhibition

Flovagatran, as a direct thrombin inhibitor (DTI), exerts its anticoagulant effect by binding to the active site of thrombin (Factor IIa), preventing its interaction with substrates like fibrinogen and protease-activated receptors (PARs) on platelets. This direct inhibition leads to a reduction in fibrin clot formation and platelet activation.





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